molecular formula C17H9N3O4S2 B11675820 (3Z)-5-nitro-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-5-nitro-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11675820
M. Wt: 383.4 g/mol
InChI Key: PWKALOYWOBNHKQ-UHFFFAOYSA-N
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Description

5-NITRO-3-[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thiazolidinone ring, and an indolinone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-3-[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 5-nitroindoline-2,3-dione with a thioamide derivative under acidic conditions to form the thiazolidinone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice, temperature, and reaction time, is crucial to achieve high throughput and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-NITRO-3-[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-NITRO-3-[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-NITRO-3-[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and thiazolidinone ring are key functional groups that contribute to its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2,3-dihydro-1H-indole-2-one: Lacks the thiazolidinone ring, making it less versatile in terms of reactivity and biological activity.

    3-Phenyl-2-sulfanylidene-1,3-thiazolidin-4-one:

Uniqueness

5-NITRO-3-[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H9N3O4S2

Molecular Weight

383.4 g/mol

IUPAC Name

3-(4-hydroxy-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)-5-nitroindol-2-one

InChI

InChI=1S/C17H9N3O4S2/c21-15-13(11-8-10(20(23)24)6-7-12(11)18-15)14-16(22)19(17(25)26-14)9-4-2-1-3-5-9/h1-8,22H

InChI Key

PWKALOYWOBNHKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)[N+](=O)[O-])O

Origin of Product

United States

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